4-(Methoxymethoxy)-2,3-dimethylbenzaldehyde
CAS No.:
Cat. No.: VC20516173
Molecular Formula: C11H14O3
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14O3 |
|---|---|
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | 4-(methoxymethoxy)-2,3-dimethylbenzaldehyde |
| Standard InChI | InChI=1S/C11H14O3/c1-8-9(2)11(14-7-13-3)5-4-10(8)6-12/h4-6H,7H2,1-3H3 |
| Standard InChI Key | OKIJJAWPECIAIG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1C)OCOC)C=O |
Introduction
Structural and Molecular Characteristics
The molecular structure of 4-(Methoxymethoxy)-2,3-dimethylbenzaldehyde features a benzaldehyde core substituted with two methyl groups at the 2- and 3-positions and a methoxymethoxy (-OCH₂OCH₃) group at the 4-position. This arrangement creates steric and electronic effects that influence its reactivity. The IUPAC name, 4-(methoxymethoxy)-2,3-dimethylbenzaldehyde, reflects these substituents’ positions and functional groups.
Table 1: Molecular Properties of 4-(Methoxymethoxy)-2,3-dimethylbenzaldehyde
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol |
| InChI Key | OKIJJAWPECIAIG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1C)OCOC)C=O |
| PubChem CID | 163198330 |
The methoxymethoxy group enhances solubility in polar organic solvents, while the methyl groups contribute to steric hindrance, potentially slowing electrophilic substitution reactions.
Synthesis and Characterization
Analytical Characterization
Key characterization data include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis:
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¹H NMR (CDCl₃): Expected signals include a singlet for the aldehyde proton (δ ~9.9 ppm), singlets for aromatic protons (δ ~7.3–7.8 ppm), and resonances for the methoxymethoxy group (δ ~4.9 ppm for -OCH₂O- and δ ~3.6 ppm for -OCH₃) .
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MS (EI-GC): The molecular ion peak at m/z 194 confirms the molecular weight.
Purification typically involves silica gel chromatography with gradients of hexane and ethyl acetate .
Physicochemical Properties
4-(Methoxymethoxy)-2,3-dimethylbenzaldehyde is a colorless to pale yellow solid at room temperature. Its melting point and solubility profile remain unreported, but analogous compounds like 3,5-dimethyl-4-hydroxybenzaldehyde melt at 112–114°C and exhibit slight solubility in chloroform and ethyl acetate . The methoxymethoxy group likely improves solubility in ethers and chlorinated solvents compared to hydroxylated analogues.
Table 3: Comparison with Analogous Benzaldehyde Derivatives
| Compound | Melting Point (°C) | Solubility |
|---|---|---|
| 4-Hydroxy-3,5-dimethylbenzaldehyde | 112–114 | Chloroform, EtOAc |
| 2-Hydroxy-4-methoxy-3,6-dimethylbenzaldehyde | - | - |
Challenges and Future Directions
Current limitations include sparse synthetic detail and a lack of biological or material studies. Future work should:
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Optimize synthetic protocols to improve yields.
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Explore catalytic systems for asymmetric functionalization.
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Investigate pharmacological activity through in vitro assays.
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